molecular formula C8H20ClNO B14422529 N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride CAS No. 80113-90-2

N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride

Cat. No.: B14422529
CAS No.: 80113-90-2
M. Wt: 181.70 g/mol
InChI Key: XCJRGWNTOUYKAU-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its unique structure, which includes a methoxymethyl group attached to the nitrogen atom, making it distinct from other quaternary ammonium compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with methoxymethyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-diethylethanamine+methoxymethyl chlorideN,N-Diethyl-N-(methoxymethyl)ethanaminium chloride\text{N,N-diethylethanamine} + \text{methoxymethyl chloride} \rightarrow \text{this compound} N,N-diethylethanamine+methoxymethyl chloride→N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The industrial production also includes purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-diethyl-N-(hydroxymethyl)ethanaminium chloride.

Scientific Research Applications

N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride involves its interaction with cell membranes. The compound can insert itself into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane disruption and cell death.

Similar Compounds:

  • N,N-Diethylethanaminium chloride
  • N,N-Dimethyl-N-(methoxymethyl)ethanaminium chloride
  • N,N-Diethyl-N-(ethoxymethyl)ethanaminium chloride

Comparison: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. Compared to N,N-Diethylethanaminium chloride, it has enhanced solubility in organic solvents and different reactivity patterns. The methoxymethyl group also influences its interaction with biological membranes, making it more effective in certain applications.

Properties

80113-90-2

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

IUPAC Name

triethyl(methoxymethyl)azanium;chloride

InChI

InChI=1S/C8H20NO.ClH/c1-5-9(6-2,7-3)8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

XCJRGWNTOUYKAU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)COC.[Cl-]

Origin of Product

United States

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